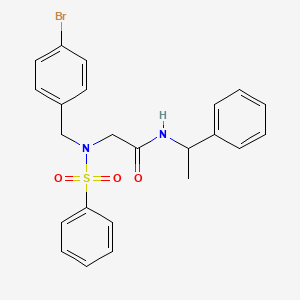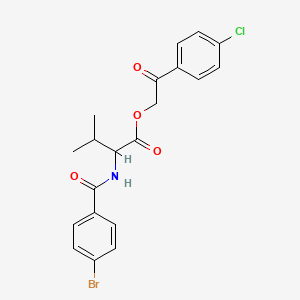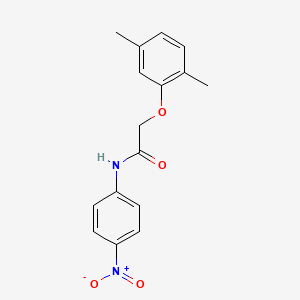![molecular formula C29H39N3O4 B3973643 1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973643.png)
1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate
Descripción general
Descripción
1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate, also known as PHP, is a synthetic compound that belongs to the class of piperazine derivatives. PHP has been studied for its potential use in treating various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This compound also modulates the activity of the glutamate NMDA receptor. These actions are thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound increases levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to decrease levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. It has a high affinity for its target receptors and is relatively easy to synthesize. However, this compound also has some limitations. It has a short half-life and is rapidly metabolized in the body. This can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate. One direction is to investigate its potential use in treating other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its long-term effects and potential for tolerance and dependence. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in treating various neurological and psychiatric disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic and antidepressant effects, as well as antipsychotic properties. This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Propiedades
IUPAC Name |
oxalic acid;1-phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3.C2H2O4/c1-3-7-23(8-4-1)24-11-13-26(14-12-24)28-17-15-27(16-18-28)30-21-19-29(20-22-30)25-9-5-2-6-10-25;3-1(4)2(5)6/h1-10,24,26-27H,11-22H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKSRSSPCQUHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B3973564.png)

![4-(3-iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3973587.png)
![N-[2-(tert-butylthio)ethyl]-2-chlorobenzamide](/img/structure/B3973600.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)

![4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973631.png)
![1-(2-fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3973632.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3973645.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3973649.png)

![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3973672.png)
